molecular formula C15H14ClNO2 B7910642 5-(4-(1,3-Dioxan-2-yl)phenyl)-2-chloropyridine

5-(4-(1,3-Dioxan-2-yl)phenyl)-2-chloropyridine

Cat. No.: B7910642
M. Wt: 275.73 g/mol
InChI Key: NZFXAAKPSHLLQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-(1,3-Dioxan-2-yl)phenyl)-2-chloropyridine is a chemical compound characterized by the presence of a pyridine ring substituted with a chloropyridine group and a phenyl ring containing a 1,3-dioxane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(1,3-Dioxan-2-yl)phenyl)-2-chloropyridine typically involves the reaction of 2-chloropyridine with a phenyl derivative containing a 1,3-dioxane group. One common method involves the use of a Friedel-Crafts acylation reaction, where the phenyl derivative is acylated with 2-chloropyridine in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-(1,3-Dioxan-2-yl)phenyl)-2-chloropyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the chloropyridine group or to reduce other functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically require the use of strong nucleophiles and polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives, depending on the nucleophile employed.

Scientific Research Applications

5-(4-(1,3-Dioxan-2-yl)phenyl)-2-chloropyridine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(4-(1,3-Dioxan-2-yl)phenyl)-2-chloropyridine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the 1,3-dioxane moiety and the chloropyridine group can influence the compound’s binding affinity and specificity for these targets. The exact pathways involved can vary, but they often include inhibition or activation of key enzymes or signaling molecules.

Comparison with Similar Compounds

Similar Compounds

    Benzpyrimoxan: A compound with a similar structure, containing a pyrimidine ring substituted with a 1,3-dioxane group.

    Flonicamid: Another pyridine derivative used as an insecticide, with structural similarities to 5-(4-(1,3-Dioxan-2-yl)phenyl)-2-chloropyridine.

Uniqueness

This compound is unique due to the specific combination of the 1,3-dioxane moiety and the chloropyridine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activity set it apart from other similar compounds.

Properties

IUPAC Name

2-chloro-5-[4-(1,3-dioxan-2-yl)phenyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO2/c16-14-7-6-13(10-17-14)11-2-4-12(5-3-11)15-18-8-1-9-19-15/h2-7,10,15H,1,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZFXAAKPSHLLQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(OC1)C2=CC=C(C=C2)C3=CN=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.